5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester 5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650549
InChI: InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol

5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13650549

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
IUPAC Name tert-butyl 5-bromo-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Standard InChI InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8H2,1-3H3
Standard InChI Key OGYWVPPKWOROPY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol . Its IUPAC name, tert-butyl 5-bromo-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate, reflects its fused bicyclic structure, comprising a naphthyridine core substituted with a bromine atom at position 5 and a tert-butyl ester group at position 2 . The Canonical SMILES representation, CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br, highlights the spatial arrangement of functional groups, which influence reactivity and intermolecular interactions .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₇BrN₂O₂
Molecular Weight313.19 g/mol
CAS Number1251012-16-4
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)Br
InChI KeyOGYWVPPKWOROPY-UHFFFAOYSA-N

The tert-butyl ester group enhances solubility in organic solvents, while the bromine atom provides a site for further functionalization via cross-coupling reactions.

Comparison with Structural Analogs

A related compound, tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 215184-78-4), shares similarities but differs in the positioning of nitrogen atoms within the bicyclic system . This structural variation alters electronic properties and biological activity, underscoring the importance of precise regiochemistry in drug design .

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